PGF2α-1,9-Lacton

Übersicht

Beschreibung

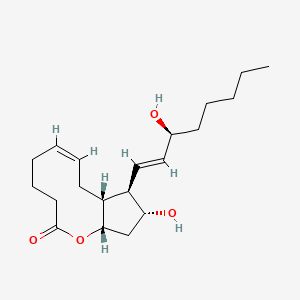

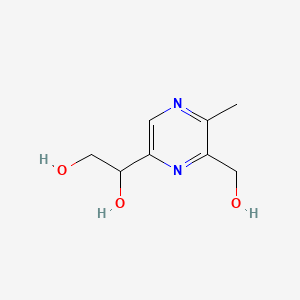

PGF2alpha-1,9-lactone is an aliphatic alcohol . It has a molecular formula of C20H32O4 . The IUPAC name for this compound is (6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one .

Synthesis Analysis

The synthesis of PGF2alpha-1,9-lactone involves an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .

Molecular Structure Analysis

The molecular structure of PGF2alpha-1,9-lactone is complex. It has a bicyclic enal structure that is created in the synthesis process . The exact mass of the molecule is 336.23005950 g/mol .

Chemical Reactions Analysis

The key chemical reaction in the synthesis of PGF2alpha-1,9-lactone is an aldol cascade reaction . This reaction is facilitated by proline organocatalysis .

Physical and Chemical Properties Analysis

PGF2alpha-1,9-lactone has a molecular weight of 336.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 6 .

Wissenschaftliche Forschungsanwendungen

1. Synthese von Prostaglandinen und Prostaglandin-Analoga PGF2α-1,9-Lacton spielt eine entscheidende Rolle bei der total stereogesteuerten Synthese von natürlichen Prostaglandinen (PGs) und ihren Strukturanaloga . Nach der Synthese von 1,9-PGF2α und 1,15-PGF2α Lactonen wurden viele 1,15-Lactone von E2, E3, F2, F3, A2 und A3 in der Meeresschnecke Tethys fimbria gefunden, was die Forschung zu ihrer Synthese anregte .

2. Entwicklung einer effizienten und stereoselektiven Synthese von Prostaglandinen Die Entwicklung einer effizienten und stereoselektiven Synthese von Prostaglandinen (PGs) ist von größter Bedeutung aufgrund ihrer wertvollen medizinischen Anwendungen und einzigartigen chemischen Strukturen . This compound wird in der einheitlichen Synthese von PGs Cloprostenol, Bimatoprost, PGF2α, Fluprostenol und Travoprost verwendet .

Biokatalytische Retrosynthese

Biokatalytische Retrosynthese ist ein Verfahren, bei dem Enzyme verwendet werden, um die Synthese organischer Verbindungen rückwärts zu entwickeln. This compound wird in der biokatalytischen Retrosynthese von Prostaglandinen verwendet, was die Nützlichkeit und das große Potenzial der Biokatalyse beim Aufbau komplexer Moleküle zeigt .

Aufbau komplexer Moleküle

this compound wird beim Aufbau komplexer Moleküle verwendet. Die vielfältigen Anwendungen von δ-Lactonen, nicht nur für die Synthese von γ-Lactonen, sondern auch für die Gewinnung von 9β-Halogen-PGs und halogenierten Cyclopentan-Zwischenprodukten als Synthone für neue 9β-PG-Analoga und zukünftige Anwendungen, werden ebenfalls diskutiert .

Forschung zur biologischen Rolle

Nach der Synthese von 1,9-PGF2α und 1,15-PGF2α Lactonen wurden viele 1,15-Lactone von E2, E3, F2, F3, A2 und A3 in der Meeresschnecke Tethys fimbria gefunden. Das Streben nach dem Verständnis ihrer biologischen Rolle stimulierte die Forschung zu ihrer Synthese .

Synthese von Prostaglandin-Medikamenten

Prostaglandine sind hormonähnliche Lipidverbindungen, die häufig in Tieren und Menschen vorkommen, und sie zeigen eine Vielzahl von biologischen Funktionen. Mehr als 20 PG-Analoga wurden als Medikamente auf dem Markt entwickelt, wie z. B. die Tierarzneimittel Cloprostenol und Fluprostenol sowie die Glaukom-Medikamente Bimatoprost und Travoprost . This compound wird bei der Synthese dieser Medikamente verwendet .

Zukünftige Richtungen

The synthesis of PGF2alpha-1,9-lactone and its analogues has the potential to make existing prostaglandin-based drugs more affordable . It also facilitates the rapid exploration of related chemical structures around the ubiquitous five-membered ring motif, such as potentially therapeutic prostaglandin analogues .

Wirkmechanismus

Target of Action

The primary target of PGF2alpha-1,9-lactone is the Prostaglandin F2α receptor (FP). This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .

Mode of Action

PGF2alpha-1,9-lactone interacts with its target, the FP receptor, to induce various cellular responses. For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .

Biochemical Pathways

PGF2alpha-1,9-lactone is part of the prostaglandin (PG) family, which are key lipid mediators involved in numerous physiological processes. These compounds are generated through the cyclooxygenase (COX) pathway, where arachidonic acid is converted to PGG2 through COX catalytic activity and then to PGH2 through peroxidase activity of PGHS enzymes .

Result of Action

The action of PGF2alpha-1,9-lactone via the FP receptor leads to various molecular and cellular effects. For example, it induces cardiac myocyte hypertrophy and cardiac growth .

Biochemische Analyse

Biochemical Properties

PGF2alpha-1,9-lactone plays a significant role in biochemical reactions, particularly those involving lipid mediators. It interacts with enzymes such as cyclooxygenase (COX) and peroxidase, which are involved in the biosynthesis of prostaglandins from arachidonic acid . Additionally, PGF2alpha-1,9-lactone interacts with specific G protein-coupled receptors (GPCRs) on cell surfaces, influencing various signaling pathways . These interactions are crucial for mediating the compound’s effects on cellular processes.

Cellular Effects

PGF2alpha-1,9-lactone exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cardiomyocytes, PGF2alpha-1,9-lactone promotes the expression of genes such as c-fos, atrial natriuretic factor, and alpha-skeletal actin, leading to cardiac myocyte hypertrophy . Additionally, it affects mitochondrial dynamics and mitophagy in the bovine corpus luteum, highlighting its role in reproductive physiology .

Molecular Mechanism

The molecular mechanism of PGF2alpha-1,9-lactone involves its binding interactions with specific receptors and enzymes. Through its interaction with the FP receptor, PGF2alpha-1,9-lactone activates signaling pathways such as the phospholipase C-intracellular calcium-PKC pathway . This activation leads to downstream effects, including the modulation of gene expression and enzyme activity. Additionally, PGF2alpha-1,9-lactone influences mitochondrial fission proteins, such as DRP1 and MFF, through the activation of protein kinases like AMPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PGF2alpha-1,9-lactone can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, in vitro studies on luteal cells have demonstrated that PGF2alpha-1,9-lactone can activate mitophagy machinery within a few hours of exposure . These temporal effects are essential for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of PGF2alpha-1,9-lactone can vary with different dosages in animal models. Research has indicated that both local and systemic administration of PGF2alpha-1,9-lactone can influence gene expression related to cell death pathways in the corpus luteum . At higher doses, the compound may induce apoptosis or necroptosis, while lower doses may have luteoprotective effects . Understanding these dosage effects is crucial for determining the therapeutic window and potential adverse effects of PGF2alpha-1,9-lactone.

Metabolic Pathways

PGF2alpha-1,9-lactone is involved in several metabolic pathways, particularly those related to prostaglandin biosynthesis. It interacts with enzymes such as cyclooxygenase and peroxidase, which convert arachidonic acid to prostaglandin intermediates . These interactions are essential for the compound’s role in regulating various physiological processes, including inflammation and reproductive functions .

Transport and Distribution

The transport and distribution of PGF2alpha-1,9-lactone within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with these proteins influences its localization and accumulation in different cellular compartments . For instance, PGF2alpha-1,9-lactone may be transported to mitochondria, where it can modulate mitochondrial dynamics and function .

Subcellular Localization

PGF2alpha-1,9-lactone’s subcellular localization is critical for its activity and function. The compound is known to localize in mitochondria, where it influences mitochondrial fission and mitophagy . Additionally, its interaction with specific receptors and enzymes can direct it to other cellular compartments, affecting various biochemical pathways and cellular processes .

Eigenschaften

IUPAC Name |

(6Z,8aR,9R,10R,11aS)-10-hydroxy-9-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWMOTMHZYWJPF-WTKFZEAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C=C\CCCC(=O)O[C@H]2C[C@H]1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025562 | |

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55314-48-2 | |

| Record name | Prostaglandin F2alpha 1,9-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

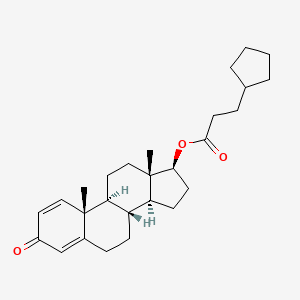

![(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride](/img/structure/B593117.png)

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)